

# Investigating Crystal Defects with Sodium-22 Positron Annihilation Spectroscopy (PAS)

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## Compound of Interest

Compound Name: Sodium-22

Cat. No.: B1232525

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Positron Annihilation Spectroscopy (PAS) is a powerful and non-destructive analytical technique for characterizing open-volume defects in crystalline materials at the atomic scale. By utilizing a **Sodium-22** ( $^{22}\text{Na}$ ) positron source, this method provides invaluable insights into the size, concentration, and chemical environment of vacancies, vacancy clusters, dislocations, and voids. This information is critical for understanding material properties, predicting performance, and ensuring the quality of crystalline substances in various fields, including materials science, semiconductor research, and pharmaceutical drug development.

The fundamental principle of PAS lies in the behavior of positrons, the antimatter counterparts of electrons, when introduced into a material. Positrons rapidly thermalize and diffuse through the crystal lattice. In a defect-free lattice, positrons annihilate with electrons, emitting two 511 keV gamma rays. However, positrons are preferentially trapped at open-volume defects due to the localized lower electron density and the absence of a repulsive positively charged nucleus. This trapping alters the annihilation characteristics, which are measured by two primary techniques: Positron Annihilation Lifetime Spectroscopy (PALS) and Doppler Broadening Spectroscopy (DBS).

**Positron Annihilation Lifetime Spectroscopy (PALS):** This technique measures the time delay between the emission of a positron from the  $^{22}\text{Na}$  source and its subsequent annihilation. The

lifetime of a positron is extended when it is trapped in a defect, as the electron density is lower than in the bulk material. The measured lifetime spectrum can be deconvoluted into components, each corresponding to a specific annihilation site, thus providing information on the size and concentration of defects.

Doppler Broadening Spectroscopy (DBS): DBS measures the energy distribution of the annihilation gamma rays. The momentum of the electron-positron pair at the moment of annihilation causes a Doppler shift in the energy of the emitted photons. Annihilation with low-momentum valence electrons in a defect site leads to a narrower 511 keV peak compared to annihilation with high-momentum core electrons in the bulk lattice. The shape of this peak, quantified by the S (shape) and W (wing) parameters, provides information about the type and concentration of defects and their chemical surroundings.

## Data Presentation

The following tables summarize typical quantitative data obtained from **Sodium-22** PAS experiments for different classes of materials.

Table 1: Positron Lifetimes in Metals

Metal	Defect Type	Positron Lifetime (ps)
Aluminum (Al)	Bulk (defect-free)	~162
Monovacancy	~245-250[1]	
Iron (Fe)	Bulk (defect-free)	~110
Monovacancy	~175	
Copper (Cu)	Bulk (defect-free)	~122
Monovacancy	~180	

Table 2: Positron Lifetimes in Semiconductors

Semiconductor	Defect Type	Positron Lifetime (ps)
Silicon (Si)	Bulk (defect-free)	~218-220
Monovacancy	~257-270	
Divacancy	~300-325	
Silicon Carbide (6H-SiC)	Bulk (defect-free)	~136-148[2]
Silicon Vacancy (VSi)	~175-260[2]	
Carbon Vacancy (VC)	~150-160	

Table 3: Positron Lifetimes in Polymers

Polymer	Feature	Positron Lifetime (ns)
Polycarbonate (PC)	Free Volume (o-Ps)	~1.8 - 2.2
Polystyrene (PS)	Free Volume (o-Ps)	~2.0 - 2.5
Poly(methyl methacrylate) (PMMA)	Free Volume (o-Ps)	~1.5 - 2.0

## Experimental Protocols

### Protocol 1: Positron Annihilation Lifetime Spectroscopy (PALS)

Objective: To measure the positron lifetime spectrum of a material to determine the size and concentration of open-volume defects.

Materials:

- PALS Spectrometer with two fast scintillation detectors (e.g., BaF<sub>2</sub> or LaBr<sub>3</sub>) and associated electronics (Constant Fraction Discriminators, Time-to-Amplitude Converter, Multichannel Analyzer).

- $^{22}\text{Na}$  positron source (typically 10-50  $\mu\text{Ci}$ ) encapsulated in a thin foil (e.g., Kapton or titanium).
- Sample of interest (two identical pieces are required for the "sandwich" configuration).
- Reference material with a well-known single positron lifetime (e.g., well-annealed, defect-free silicon or aluminum).
- Data acquisition and analysis software (e.g., PATFIT, MELT).

#### Procedure:

- Sample Preparation:
  - Ensure the two sample pieces are flat, clean, and have parallel surfaces. The thickness should be sufficient to stop the majority of positrons from the  $^{22}\text{Na}$  source (typically > 0.5 mm for most solids).
  - For powdered samples, press them into two identical pellets.
- Spectrometer Calibration:
  - Use a calibrated time-to-amplitude converter (TAC) and multichannel analyzer (MCA) to establish a time calibration (ps/channel). This is typically done using a calibrated delay line.
  - Measure the instrument resolution function (IRF) using a reference material that exhibits a single, short positron lifetime. The IRF is typically a near-Gaussian distribution and its full width at half maximum (FWHM) should be determined.
- Data Acquisition:
  - Create a "sandwich" by placing the  $^{22}\text{Na}$  source between the two identical pieces of the sample material.
  - Position the sample sandwich between the two detectors in a face-to-face geometry.

- The "start" detector is tuned to detect the 1.27 MeV gamma-ray emitted simultaneously with the positron from the  $^{22}\text{Na}$  decay.
- The "stop" detector is tuned to detect one of the 511 keV annihilation gamma-rays.
- Acquire the lifetime spectrum for a sufficient duration to accumulate high statistics (typically  $10^6$  to  $10^7$  counts) to ensure reliable deconvolution of lifetime components.
- Data Analysis:
  - Subtract the background from the raw spectrum.
  - Deconvolute the measured spectrum into a sum of exponential decay components using a suitable software package. The analysis involves fitting the data with the following model, convoluted with the instrument resolution function:  $N(t) = \sum (I_i / \tau_i) * \exp(-t / \tau_i)$  where  $\tau_i$  is the positron lifetime of the i-th component and  $I_i$  is its corresponding intensity.
  - The number of lifetime components is determined by the best fit to the experimental data. Each component ( $\tau_i$ ,  $I_i$ ) corresponds to a different annihilation state (e.g., bulk, vacancy, vacancy cluster).
  - The average positron lifetime can be calculated as:  $\tau_{\text{avg}} = \sum (I_i * \tau_i)$

## Protocol 2: Doppler Broadening Spectroscopy (DBS)

Objective: To measure the momentum distribution of the annihilating electron-positron pairs to characterize the chemical environment of the annihilation sites.

Materials:

- DBS Spectrometer with a high-purity germanium (HPGe) detector with excellent energy resolution.
- $^{22}\text{Na}$  positron source.
- Sample of interest.
- Data acquisition system (Multichannel Analyzer).

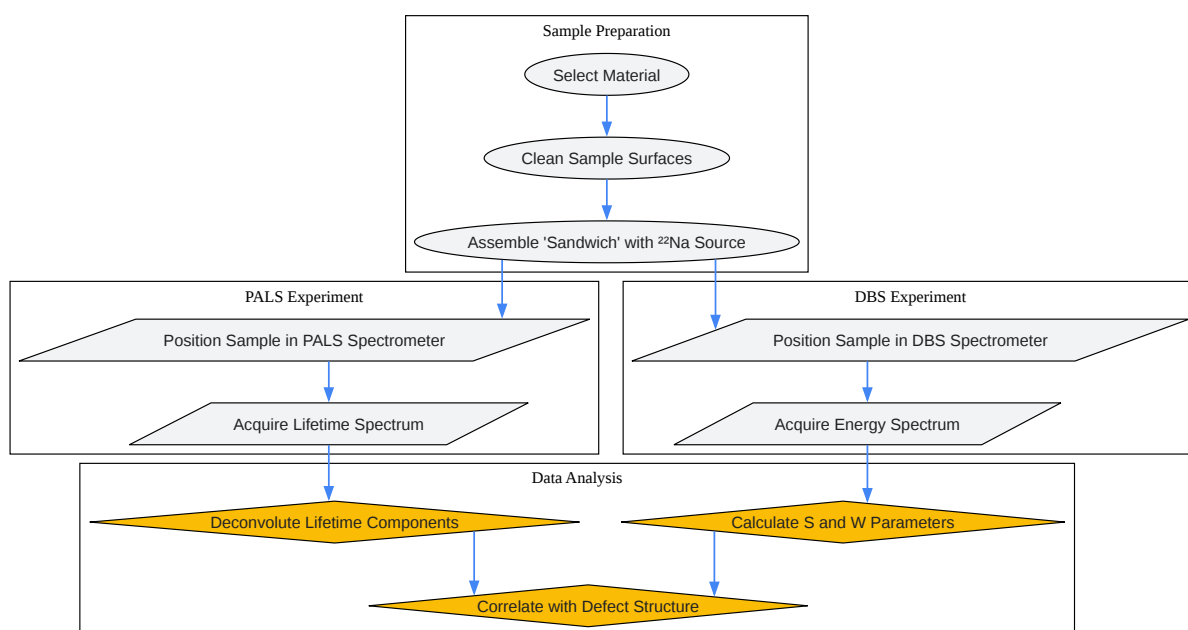
- Data analysis software.

#### Procedure:

- Sample Preparation:
  - Prepare the sample in a similar manner to the PALS experiment. A single piece of the sample is often sufficient.
- Spectrometer Setup:
  - Place the HPGe detector in close proximity to the sample with the  $^{22}\text{Na}$  source positioned on the sample surface.
  - Ensure proper energy calibration of the detector using standard gamma-ray sources (e.g.,  $^{133}\text{Ba}$ ,  $^{137}\text{Cs}$ ).
- Data Acquisition:
  - Acquire the energy spectrum of the annihilation gamma-rays around the 511 keV peak.
  - Collect a sufficient number of counts in the peak (typically  $> 10^6$ ) to ensure good statistical accuracy for the analysis of the peak shape.
- Data Analysis:
  - After background subtraction, the shape of the 511 keV annihilation peak is analyzed using the S (shape) and W (wing) parameters.
  - S-parameter: Defined as the ratio of the counts in the central region of the annihilation peak to the total counts in the peak. It is sensitive to annihilation with low-momentum valence electrons, which is characteristic of open-volume defects.
  - W-parameter: Defined as the ratio of the counts in the "wing" regions (at higher and lower energies relative to the peak center) to the total counts in the peak. It is sensitive to annihilation with high-momentum core electrons.

- An increase in the S-parameter and a corresponding decrease in the W-parameter typically indicate an increase in the concentration of open-volume defects.
- A plot of the S-parameter versus the W-parameter can be used to identify different types of defects or changes in the chemical environment of the defects.

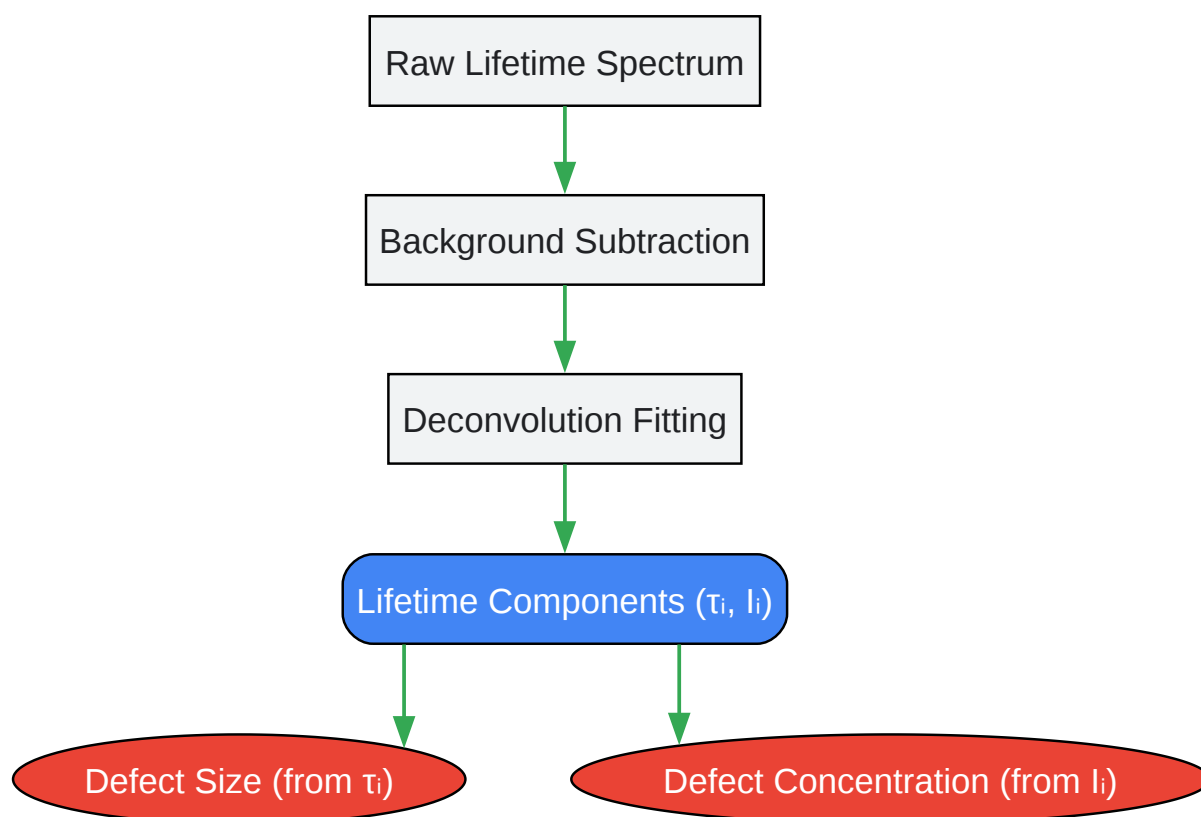
## Visualizations



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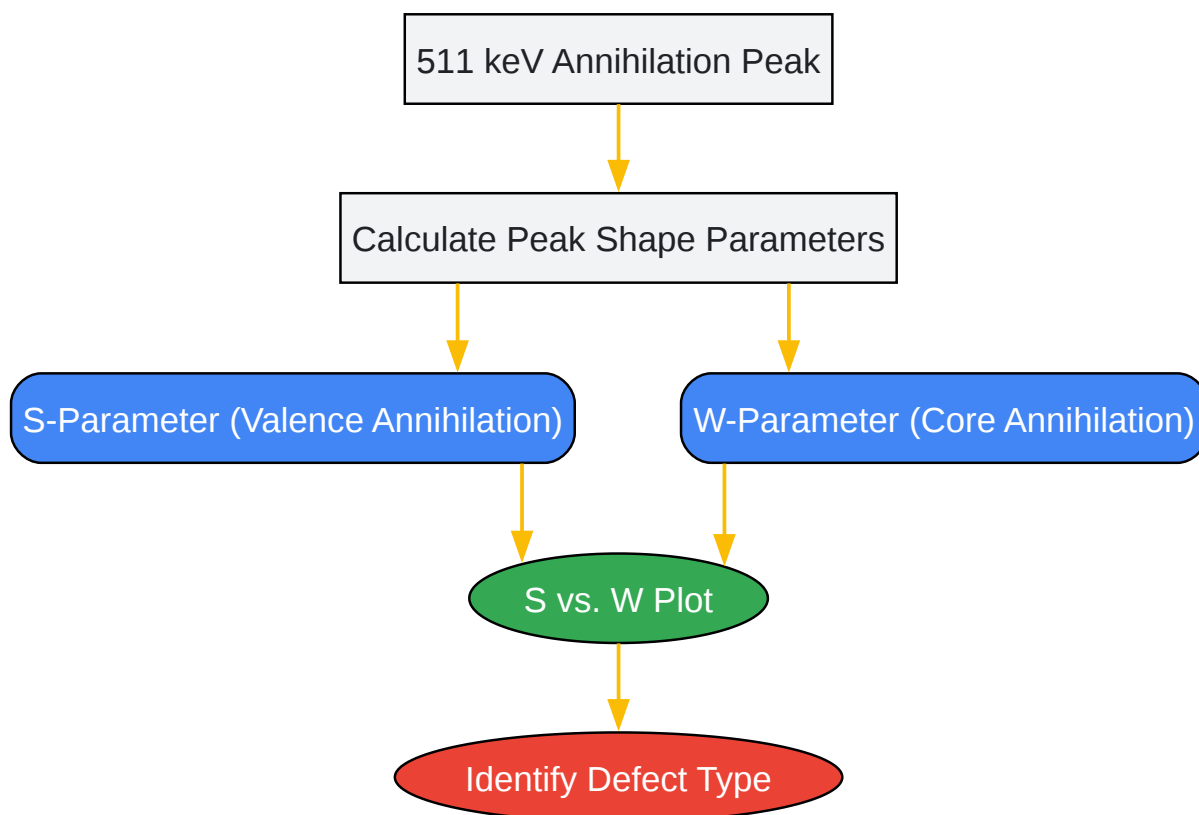
Caption: Experimental workflow for investigating crystal defects using  $^{22}\text{Na}$  PAS.





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Caption: Logical flow of PALS data analysis.



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Caption: Logical flow of DBS data analysis.

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## References

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